molecular formula C15H16ClNO4 B14676414 Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- CAS No. 35076-10-9

Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)-

Cat. No.: B14676414
CAS No.: 35076-10-9
M. Wt: 309.74 g/mol
InChI Key: RKHNNZHFZAATOA-UHFFFAOYSA-N
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Description

Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- is a complex organic compound that features a morpholine ring substituted with a 4-chlorophenyl group and a tetrahydro-5-oxo-2-furanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- typically involves the reaction of morpholine with a chlorophenyl-substituted tetrahydrofuranone under specific conditions. The reaction often requires a catalyst and may be conducted under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-((2-(4-chlorophenyl)tetrahydro-5-oxo-2-furanyl)carbonyl)- is unique due to its combination of a morpholine ring with a chlorophenyl group and a tetrahydrofuranone moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

CAS No.

35076-10-9

Molecular Formula

C15H16ClNO4

Molecular Weight

309.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-5-(morpholine-4-carbonyl)oxolan-2-one

InChI

InChI=1S/C15H16ClNO4/c16-12-3-1-11(2-4-12)15(6-5-13(18)21-15)14(19)17-7-9-20-10-8-17/h1-4H,5-10H2

InChI Key

RKHNNZHFZAATOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3

Origin of Product

United States

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